molecular formula C16H16F3N3O3 B2899384 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one CAS No. 2034246-66-5

3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one

Cat. No. B2899384
CAS RN: 2034246-66-5
M. Wt: 355.317
InChI Key: ORMPMYXQFHQXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one, also known as PF-06463922, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a selective inhibitor of the protein kinase BRAF. This protein kinase is frequently mutated in cancer, leading to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting BRAF, 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one blocks these signaling pathways and induces cell death in cancer cells.
Biochemical and Physiological Effects:
3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the proliferation and migration of cancer cells. 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Advantages and Limitations for Lab Experiments

3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, this compound has shown high selectivity for BRAF, which reduces the risk of off-target effects. However, 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the development of 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one. One potential direction is the combination of this compound with other targeted therapies, such as inhibitors of MEK or PI3K. This could enhance the effectiveness of 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one and reduce the risk of resistance. Another potential direction is the development of more potent and selective inhibitors of BRAF. This could improve the effectiveness of this class of compounds and reduce the risk of off-target effects. Finally, the development of biomarkers for patient selection could improve the clinical effectiveness of 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one and reduce the risk of toxicity.

Synthesis Methods

The synthesis of 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one involves several steps. The first step involves the reaction of 3-bromopropionyl chloride with 2,2,2-trifluoroethanol to form 3-bromo-3-(2,2,2-trifluoroethoxy)propionyl chloride. This intermediate is then reacted with azetidine-1-carboxylic acid to form 3-(3-bromo-3-(2,2,2-trifluoroethoxy)propionyl)azetidine. Finally, this compound is reacted with 4-aminoquinazoline to form 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one.

Scientific Research Applications

3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, this compound has been shown to be effective in animal models of cancer, including xenograft and orthotopic models.

properties

IUPAC Name

3-[3-oxo-3-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c17-16(18,19)9-25-11-7-22(8-11)14(23)5-6-21-10-20-13-4-2-1-3-12(13)15(21)24/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMPMYXQFHQXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.